molecular formula C19H23N5O4 B2355673 1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-4-carboxamide CAS No. 1206986-24-4

1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-4-carboxamide

Cat. No.: B2355673
CAS No.: 1206986-24-4
M. Wt: 385.424
InChI Key: XUPRXPPESDRGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it displayed superior antipromastigote activity against Leishmania aethiopica . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Pharmacokinetics

The compound has shown potent in vitro antileishmanial and in vivo antimalarial activities , suggesting that it has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the target organisms. For example, it has shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . This leads to the treatment of the diseases caused by these organisms.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the presence of other organisms, the pH of the environment, and the temperature . .

Properties

IUPAC Name

1-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-23-11-15(18(22-23)28-2)17(26)21-14-5-3-13(4-6-14)19(27)24-9-7-12(8-10-24)16(20)25/h3-6,11-12H,7-10H2,1-2H3,(H2,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPRXPPESDRGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.